molecular formula C12H13ClO5 B12736316 3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid CAS No. 142689-02-9

3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid

Cat. No.: B12736316
CAS No.: 142689-02-9
M. Wt: 272.68 g/mol
InChI Key: AEFAWMKRLJJSOV-UHFFFAOYSA-N
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Description

3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms or hydroxyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or altering cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure and known for their anticoagulant properties.

    Flavonoids: Share the benzopyran core and exhibit a wide range of biological activities.

    Chromones: Another class of benzopyran derivatives with diverse pharmacological effects.

Uniqueness

What sets 3,4-Dihydro-5-chloro-6,8-dihydroxy-3,4-dimethyl-1H-2-benzopyran-7-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

142689-02-9

Molecular Formula

C12H13ClO5

Molecular Weight

272.68 g/mol

IUPAC Name

5-chloro-6,8-dihydroxy-3,4-dimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid

InChI

InChI=1S/C12H13ClO5/c1-4-5(2)18-3-6-7(4)9(13)11(15)8(10(6)14)12(16)17/h4-5,14-15H,3H2,1-2H3,(H,16,17)

InChI Key

AEFAWMKRLJJSOV-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCC2=C1C(=C(C(=C2O)C(=O)O)O)Cl)C

Origin of Product

United States

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